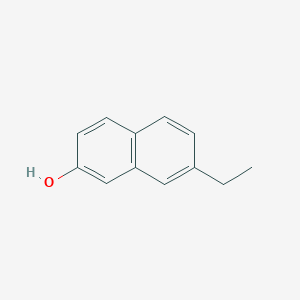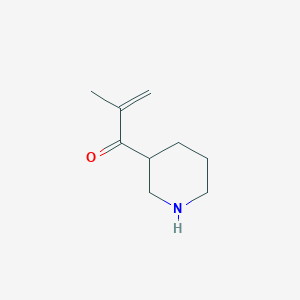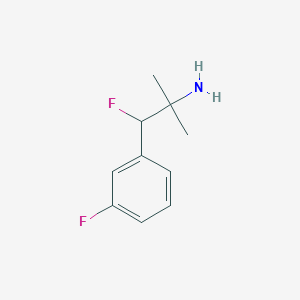
7-Ethyl-2-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-2-naphthalenol is an organic compound belonging to the naphthalenol family It is characterized by the presence of an ethyl group at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-naphthalenol typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form 7-ethyl-2-naphthalenamine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 7-Ethyl-2-naphthoquinone
Reduction: 7-Ethyl-2-naphthalenamine
Substitution: 7-Ethyl-2-bromonaphthalenol
Wissenschaftliche Forschungsanwendungen
7-Ethyl-2-naphthalenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 7-Ethyl-2-naphthalenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: Similar structure but lacks the ethyl group at the 7th position.
7-Methyl-2-naphthalenol: Similar structure with a methyl group instead of an ethyl group.
1-Naphthol: Isomer with the hydroxyl group at the 1st position.
Uniqueness: 7-Ethyl-2-naphthalenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its analogs.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
7-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h3-8,13H,2H2,1H3 |
InChI-Schlüssel |
JBXFALYHFAZOTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)




![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
